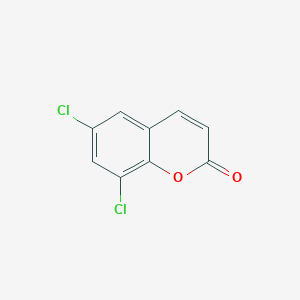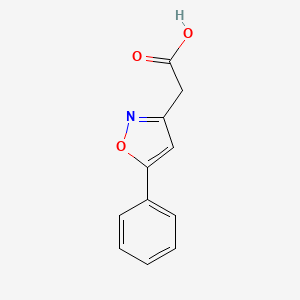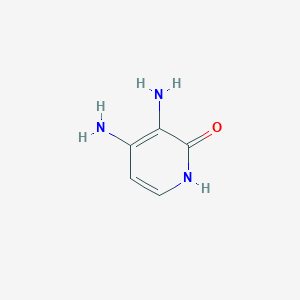
6,8-dichloro-2H-chromen-2-one
Übersicht
Beschreibung
6,8-dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-dichloro-2H-chromen-2-one are not fully detailed in the sources I found. It has a molecular weight of 215.03 . More specific properties like boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : 6,8-Dichloro-2H-chromen-2-one has been used in the synthesis of various compounds with potential biological activities. For instance, El-Shaaer (2012) reported the synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives and 4-methyl-2-oxo-2H-chromene-3-carbonitrile, demonstrating antimicrobial activities of the synthesized products (El-Shaaer, 2012).
Microwave-Assisted Synthesis : A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including those bearing 6,8-dichloro-2H-chromen-2-one, and assessed their antimicrobial activity, highlighting their effectiveness against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Structural Characterization and Antibacterial Activity : Salem et al. (2012) utilized 6,8-dichloro-2H-chromen-2-one in synthesizing new derivatives and characterized them for potential antibacterial and antifungal properties (Salem, Marzouk, Ali, & Madkour, 2012).
Spectroscopic Studies and NLO Properties : Manimekalai and Vijayalakshmi (2015) conducted spectroscopic studies and theoretical investigations on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one, which relates to the broader chromen-2-one family, to understand its NLO (nonlinear optical) properties (Manimekalai & Vijayalakshmi, 2015).
Photophysical Properties : The study by Gad, Kamar, and Mousa (2020) on chromen-2-one-based organic dyes, including derivatives of 6,8-dichloro-2H-chromen-2-one, examined their electronic and photovoltaic properties for applications in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).
Catalytic Synthesis : Majumdar et al. (2015) reviewed different catalytic methodologies for the synthesis of 2H-chromenes, which would include 6,8-dichloro-2H-chromen-2-one, highlighting its significance in biological activities and photophysical properties (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,8-dichlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXVBSMMLEIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2H-chromen-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














